Diethyl 4-(2-bromophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(2-bromophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(2-bromophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would include 2-bromobenzaldehyde, ethyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2-bromophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major products are tetrahydropyridine derivatives.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Diethyl 4-(2-bromophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 4-(2-bromophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
Diethyl 4-(2-bromophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may offer advantages in terms of selectivity and potency compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C18H20BrNO4 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
diethyl 4-(2-bromophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20BrNO4/c1-4-23-17(21)13-10-20(3)11-14(18(22)24-5-2)16(13)12-8-6-7-9-15(12)19/h6-11,16H,4-5H2,1-3H3 |
InChI Key |
JSXRSIPGOLXLPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2Br)C(=O)OCC)C |
Origin of Product |
United States |
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